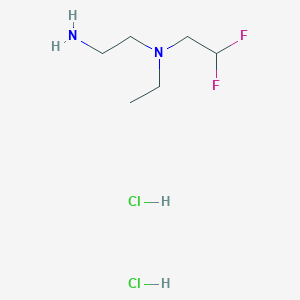
(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is N1-(2,2-difluoroethyl)-N1-ethylethane-1,2-diamine dihydrochloride . The InChI code is 1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H . The molecular weight is 225.11 .Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Scientific Research Applications
1. Fluorescence Applications
- Fluorescent Properties : Aminoperfluorophenazines, including derivatives of 2-aminoethyl, exhibit UV-vis absorption and intense fluorescence, applicable in materials science and chemical sensing (Matsui et al., 2008).
2. Synthesis and Chemical Reactions
- Synthesis of Hydroxy Derivatives : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, involving reactions with epoxyethane, demonstrates the chemical versatility of similar compounds (Jin Yi-cui, 2005).
- Surface Intermediates in Dehydrogenation : Research on the surface chemistry of ethylamine on Pt(111) surfaces suggests potential applications in catalysis and surface science (Waluyo et al., 2013).
- Domino Reactions for Synthesis : The catalyst-free domino reaction of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine for synthesizing furan derivatives indicates potential in organic synthesis and pharmaceuticals (Zhao et al., 2020).
3. Metal Complexes and Coordination Chemistry
- Gold(I) Complexes : Gold(I) complexes with 2-(diphenylphosphanyl)ethylamine derivatives exhibit significant in vitro cytotoxicity, suggesting applications in medicinal chemistry (Sulaiman et al., 2016).
- Cobalt(III) Complexes : Cobalt(III) complexes with similar amine derivatives have been studied, indicating relevance in inorganic and coordination chemistry (Searle et al., 1979).
4. Spectroscopic Studies and Structural Analysis
- Nuclear Magnetic Resonance Study : NMR studies of aliphatic polyamines, including derivatives of 2-aminoethyl, provide insights into molecular structure and behavior (Dagnall et al., 1984).
Safety And Hazards
The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGRFLZKBXCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
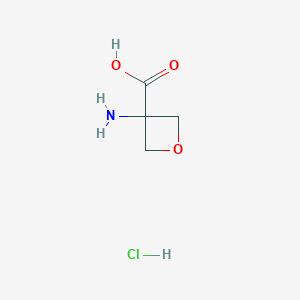
amine hydrochloride](/img/structure/B1379487.png)
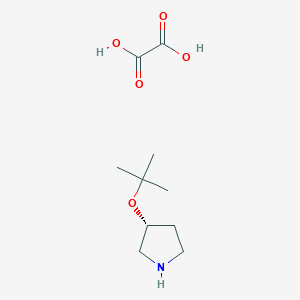
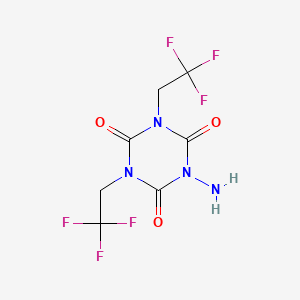

![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
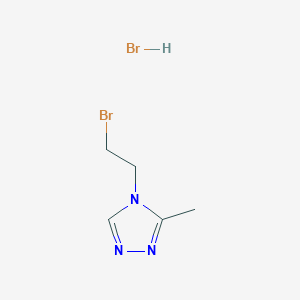
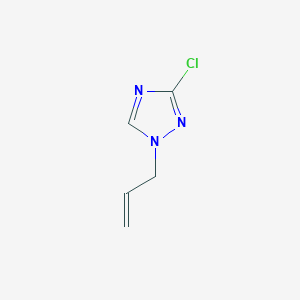
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
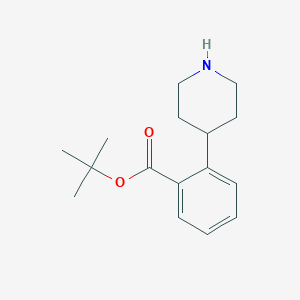
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)